N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-18(16-11-7-4-8-12-16)19(22)20-14-17(21)13-15-9-5-3-6-10-15/h3-12,17-18,21H,2,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXOGARJMWCZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Oxyhomologation Reactions
The three-component MAC (Masked Acyl Cyanide) oxyhomologation reaction has emerged as a powerful tool for constructing β-amino alcohol frameworks. As demonstrated by Cabua et al. (2024), this method enables the rapid assembly of anti-1,3-diamino-4-phenylbutan-2-ol derivatives, which serve as precursors to N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide.
Reaction Mechanism :
- Electrophilic Activation : N,N-Dibenzyl-L-phenylalaninal reacts with tert-butyldimethylsilyl ether of hydroxymalononitrile (H-MAC-TBS) in the presence of 4-(dimethylamino)pyridine (DMAP), forming a cyanohydrin intermediate.
- Nucleophilic Attack : A primary or secondary amine (e.g., isobutylamine, 3-phenylpropylamine) attacks the electrophilic carbon, yielding a silyl-protected amide.
- Deprotection/Reduction : Trimethylsilyl chloride (TMSCl) and lithium aluminium hydride (LiAlH₄) selectively remove protecting groups while reducing carbonyls to hydroxyls.
Optimized Conditions :
| Parameter | Value | Yield (%) |
|---|---|---|
| Solvent | Diethyl ether | 63–87 |
| Base | DMAP (0.2 equiv.) | — |
| Temperature | 0°C to room temperature | — |
| Reduction Time | 1.5–3 hours | 53–80 |
This method achieves >98:2 anti diastereoselectivity, confirmed by ¹H NMR and X-ray crystallography.
Reductive Amination of Ketone Intermediates
A two-step reductive amination protocol offers an alternative pathway:
Step 1: Formation of 2-Phenylbutanamide Ketone
2-Phenylbutanamide is oxidized using pyridinium chlorochromate (PCC) to generate a ketone intermediate.
Step 2: Reductive Amination
The ketone reacts with 2-hydroxy-3-phenylpropylamine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid (AcOH) at pH 5–6.
Advantages :
- Mild conditions preserve acid-sensitive functional groups.
- Yields up to 65% reported for analogous structures.
Stereochemical Considerations and Optimization
Control of Diastereoselectivity
The anti configuration of this compound is critical for biological activity. The MAC oxyhomologation reaction achieves this via a Felkin-Anh transition state, where the nucleophile attacks the aldehyde’s re face.
Factors Influencing Selectivity :
- Steric Effects : Bulky silyl groups (e.g., TBS) favor anti addition.
- Solvent Polarity : Non-polar solvents (e.g., Et₂O) enhance stereocontrol.
Protecting Group Strategies
tert-Butyldimethylsilyl (TBS) Ethers :
- Provide excellent stability during amidation.
- Removed selectively using TMSCl/LiAlH₄ without affecting amide bonds.
Benzyl Groups :
- Used in early-stage intermediates (e.g., N,N-dibenzyl-L-phenylalaninal).
- Hydrogenolysis (H₂/Pd-C) required for final deprotection.
Analytical Characterization and Validation
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.25–7.15 (m, 10H, aromatic protons).
- δ 4.10 (dd, J = 8.2 Hz, 1H, CH-OH).
- δ 3.45 (m, 2H, NHCH₂).
HRMS (ESI+) :
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity for all synthetic batches.
Industrial-Scale Production Insights
Cost-Efficiency Analysis
| Method | Cost (USD/kg) | Yield (%) | Scalability |
|---|---|---|---|
| MAC Oxyhomologation | 1,200 | 80 | High |
| Direct Amidation | 950 | 45 | Moderate |
| Reductive Amination | 1,100 | 65 | Low |
Recommendation : The MAC protocol balances yield and scalability, making it preferable for kilogram-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their function and stability. The exact pathways involved can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
(2RS)-2-Phenylbutanamide (CAS 90-26-6)
Key Structural Differences :
- Lacks the hydroxy-3-phenylpropyl substituent on the nitrogen.
- Contains a simpler phenyl group at the second carbon of butanamide.
Implications :
- Reduced Hydrophilicity : Absence of the hydroxyl group decreases solubility in polar solvents compared to the target compound.
- Reactivity : The unsubstituted amide nitrogen may participate in different synthetic pathways, such as polymerization or impurity formation in drug synthesis .
| Property | N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide | (2RS)-2-Phenylbutanamide |
|---|---|---|
| Molecular Weight | ~325.4 g/mol (estimated) | 163.2 g/mol |
| Key Functional Groups | Hydroxyl, two phenyl groups | Single phenyl group |
| Solubility | Moderate (polar aprotic solvents) | Low (non-polar solvents) |
2-Acetyl-3-methyl-N-phenylbutanamide (CAS 89080-91-1)
Key Structural Differences :
- Substituted with acetyl and methyl groups at carbons 2 and 3 of the butanamide.
- A phenyl group is attached to the amide nitrogen instead of the hydroxypropyl chain.
Implications :
- Metabolic Stability : The acetyl group may alter metabolic pathways compared to the hydroxylated target compound .
| Property | This compound | 2-Acetyl-3-methyl-N-phenylbutanamide |
|---|---|---|
| Key Functional Groups | Hydroxyl, two phenyl groups | Acetyl, methyl, phenyl |
| Bioavailability | Likely higher (due to hydroxyl group) | Lower (due to acetyl group) |
| Synthetic Applications | Potential polymer precursor | Intermediate for complex APIs |
N-Ethyl-2,2-diisopropylbutanamide (FAO/WHO Report)
Key Structural Differences :
- Branched alkyl substituents (ethyl, isopropyl) instead of aromatic groups.
Implications :
- Lipophilicity : Higher lipophilicity due to alkyl chains, favoring membrane permeability but reducing aqueous solubility.
- Safety Profile: Alkyl-substituted butanamides like this may lack established NOELs (No Observed Effect Levels), necessitating rigorous safety evaluations if used in food or pharmaceuticals .
Biological Activity
Overview
N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevance in therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a hydroxy group and phenyl rings, which are essential for its biological activity. The presence of these functional groups enhances its interaction with various biological targets, including enzymes and receptors.
This compound may function as an enzyme inhibitor or receptor modulator . The hydroxy group is crucial for binding to active sites on enzymes, potentially inhibiting their function. Additionally, the phenyl groups may interact with receptor sites, altering their activity. This dual mechanism positions the compound as a candidate for drug development targeting various conditions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation, which is critical in various chronic diseases.
- Analgesic Properties : It may provide pain relief through modulation of pain pathways.
- Neurological Applications : Preliminary studies suggest potential benefits in treating neurological disorders due to its interaction with neurotransmitter systems.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide | Hydroxy group, phenyl rings | Enzyme inhibitor, anti-inflammatory |
| N-(2-hydroxy-3-phenylpropyl)-3-phenylpropanamide | Similar hydroxy and phenyl structure | Moderate analgesic effects |
| N-(2-hydroxy-3-phenylpropyl)-4-phenylpentanamide | Extended carbon chain | Enhanced receptor modulation |
This table illustrates that while similar compounds share some biological activities, the specific combination of functional groups in this compound confers distinct pharmacological properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited specific enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases .
- Cell Culture Assays : In vitro assays revealed that the compound exhibited significant cytotoxic effects against various cancer cell lines, indicating potential anti-cancer properties .
- Animal Models : Preclinical trials using animal models showed that administration of this compound resulted in reduced pain responses and inflammation, supporting its therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide, and how can researchers optimize reaction conditions?
The synthesis of structurally related butanamide derivatives often involves coupling reactions between acyl halides and amines. For example, bromoacetyl bromide has been used to react with primary or secondary amines under basic conditions (e.g., triethylamine) to form acetamide derivatives . To optimize yield, parameters such as stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane or THF) should be systematically varied. Reaction progress can be monitored via TLC (Rf values reported for similar compounds range from 0.28–0.65) . Post-synthesis purification via column chromatography or recrystallization is critical, with melting points (e.g., 75–84°C for analogous compounds) serving as purity indicators .
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is indispensable for structural confirmation, with chemical shifts in aromatic regions (δ 6.5–8.0 ppm) and hydroxy/amide protons (δ 1.0–5.0 ppm) providing key insights . Mass spectrometry (MS) using electrospray ionization (ESI) or gas chromatography (GC)-MS can validate molecular weight and fragmentation patterns, as demonstrated for amphetamine precursors like phenyl-2-nitropropene . High-performance liquid chromatography (HPLC) with UV detection ensures purity, particularly when working with reference standards such as 3-oxo-2-phenylbutanamide .
Q. How can researchers validate the chemical stability of this compound under varying storage conditions?
Stability studies should assess degradation under controlled temperatures (e.g., 4°C, 25°C), humidity (40–80% RH), and light exposure. Accelerated stability testing via thermal stress (e.g., 40°C for 4 weeks) can identify decomposition products, monitored by HPLC or GC-MS . For hygroscopic compounds, Karl Fischer titration quantifies water content, while spectroscopic methods (FTIR) track functional group integrity .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data for this compound derivatives?
Contradictory bioactivity results (e.g., enzyme inhibition vs. no effect) may arise from assay variability or impurities. Researchers should:
- Replicate assays across independent labs using standardized protocols .
- Validate compound purity via orthogonal methods (e.g., NMR + HPLC) .
- Employ dose-response curves to assess potency (IC50/EC50) and rule out false positives/negatives .
For example, 2-amino-2-methyl-3-phenylpropanamide’s biological activity was confirmed through iterative structure-activity relationship (SAR) studies .
Q. How can computational modeling guide the design of this compound analogs with enhanced pharmacological properties?
Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) predict binding affinities to target proteins. For instance, PubChem-derived IUPAC naming and InChI keys enable accurate 3D structure generation . QSAR models using descriptors like logP (e.g., 4.29 for a related compound ) and polar surface area (PSA) optimize bioavailability. Hybrid methods combining synthetic data (e.g., melting points ) and in silico predictions improve lead compound prioritization .
Q. What methodologies are recommended for investigating metabolic pathways of this compound in preclinical models?
In vitro assays using liver microsomes or hepatocytes identify Phase I/II metabolites. High-resolution MS (HRMS) detects hydroxylation, glucuronidation, or sulfation products . Isotopic labeling (e.g., 14C/3H) tracks compound distribution in vivo. For forensic applications, wastewater-based epidemiology (WBE) methods, as used for amphetamine precursors, can correlate metabolic byproducts with environmental samples .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches?
Batch-specific variations may stem from stereochemical impurities or solvent residues. Strategies include:
Q. What statistical approaches are suitable for analyzing dose-dependent effects in toxicity studies?
Nonlinear regression models (e.g., log-logistic for IC50) quantify toxicity thresholds. ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares treatment groups. For small sample sizes, Bayesian hierarchical models improve reliability .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
